N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
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Overview
Description
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Applications
Antidiabetic Potential
Compounds containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their in vitro antidiabetic activity, demonstrating significant α-amylase inhibition, which is a therapeutic target for managing diabetes mellitus (Lalpara et al., 2021).
Anticancer Activities
Several studies have designed and synthesized 1,3,4-oxadiazole derivatives, showing moderate to excellent anticancer activities across various cancer cell lines, including breast, lung, prostate, and ovarian cancer. These compounds exhibit their therapeutic potential by inducing cytotoxic effects on cancer cells (Yakantham et al., 2019); (Ravinaik et al., 2021).
Nematocidal Activity
Novel 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their nematocidal activity, showing promising results against Bursaphelenchus xylophilus, a significant pest affecting the forestry industry. This suggests their potential use in developing new nematicides (Liu et al., 2022).
Antimicrobial Agents
The synthesis of 1,3,4-oxadiazole derivatives has also been reported for their antibacterial activity, presenting a new avenue for developing antimicrobial agents effective against various Gram-positive and Gram-negative bacteria (Rai et al., 2009).
Mechanism of Action
Target of Action
Compounds with a 1,3,4-oxadiazole scaffold, like the one , have been found to interact with various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication and transcription, cell cycle progression, and apoptosis .
Mode of Action
1,3,4-oxadiazole derivatives have been shown to inhibit the activity of various enzymes, contributing to their antiproliferative effects . They selectively interact with nucleic acids, enzymes, and globular proteins .
Biochemical Pathways
The inhibition of enzymes like thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase by 1,3,4-oxadiazole derivatives can affect various biochemical pathways, including dna synthesis, histone acetylation, dna topology, telomere maintenance, and nucleotide metabolism .
Result of Action
The inhibition of various enzymes by 1,3,4-oxadiazole derivatives can lead to antiproliferative effects, potentially making them useful for cancer treatment .
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-9-5-8-14(12-15)17-20-21-18(24-17)19-16(22)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCWGIHIXUNWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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